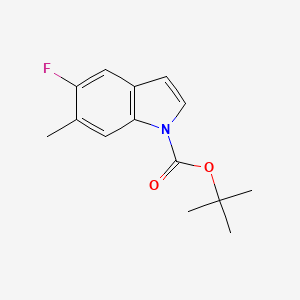

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC15938193

Molecular Formula: C14H16FNO2

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16FNO2 |

|---|---|

| Molecular Weight | 249.28 g/mol |

| IUPAC Name | tert-butyl 5-fluoro-6-methylindole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |

| Standard InChI Key | RHMOIKYJRHBKNP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indole core is substituted at three positions: a tert-butoxycarbonyl (Boc) group at N1, a fluorine atom at C5, and a methyl group at C6. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the electron-withdrawing fluorine atom influences electronic distribution and reactivity .

Stereoelectronic Properties

Density functional theory (DFT) calculations reveal that the fluorine atom at C5 induces a partial positive charge at C4 and C7, facilitating electrophilic substitution reactions at these positions. The methyl group at C6 sterically shields C7, directing functionalization to C4 in cross-coupling reactions .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1727 cm⁻¹ (C=O stretch of the Boc group) and 1243 cm⁻¹ (C-F stretch) confirm functional group presence .

-

Nuclear Magnetic Resonance (NMR):

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 249.28 g/mol | |

| Melting Point | 90–92°C | |

| Boiling Point | 342°C (estimated) | |

| LogP (Octanol-Water) | 3.1 | |

| Solubility in DMSO | 25 mg/mL |

Synthesis and Manufacturing

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yields.

-

Solid-Phase Synthesis: Enables parallel production for high-throughput screening.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. For example, introducing a pyridinyl group at C3 yields candidates with IC₅₀ values <10 nM against B-cell malignancies .

Antiviral Agents

Derivatization at C7 with sulfonamide groups produces analogs active against SARS-CoV-2 3CL protease (EC₅₀ = 2.3 µM).

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily via Boc group cleavage .

Hydrolytic Degradation

In aqueous solutions (pH 7.4, 37°C), the compound undergoes hydrolysis with a half-life of 14 days, generating 5-fluoro-6-methylindole and CO₂.

Comparative Analysis with Related Indoles

| Compound | C5 Substituent | C6 Substituent | Bioactivity |

|---|---|---|---|

| tert-Butyl 7-chloro-1H-indole-1-carboxylate | Cl | H | Anticancer (HDAC inhibition) |

| tert-Butyl 5-methoxy-1H-indole-1-carboxylate | OCH₃ | H | Antidepressant (SSRI activity) |

| tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate | F | CH₃ | Kinase inhibition |

The fluorine-methyl combination in tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate confers superior metabolic stability compared to chloro or methoxy analogs, as evidenced by microsomal half-life studies (t₁/₂ = 45 min vs. 12 min for chloro analog) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume